4-chloro-N'-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide
Description
Properties
IUPAC Name |
4-chloro-N'-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-14-5-1-11(2-6-14)13(9-19)10-20-21-16(22)12-3-7-15(18)8-4-12/h1-8,10,20H,(H,21,22)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKLAAOZHAJWKK-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CNNC(=O)C2=CC=C(C=C2)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\NNC(=O)C2=CC=C(C=C2)Cl)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile to form 2-(4-chlorophenyl)-2-cyanovinyl intermediate. This intermediate is then reacted with 4-chlorobenzenecarbohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Synthetic Pathways and Key Precursors
The synthesis of 4-chloro-N'-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide (C₁₆H₁₁Cl₂N₃O, MW 332.18) involves condensation reactions between hydrazide derivatives and α,β-unsaturated nitriles. Key intermediates include:
- 4-Chlorobenzenecarbohydrazide (precursor hydrazide)
- 2-(4-Chlorophenyl)-2-cyanovinyl chloride (electrophilic coupling partner)
Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO) and bases (e.g., triethylamine) at 80–120°C to facilitate nucleophilic acyl substitution .
Reactivity of Functional Groups
The compound exhibits distinct reactivity due to its:
- Carbohydrazide moiety (–CONHNH₂): Prone to condensation with carbonyl compounds.
- Cyanovinyl group (–CH=C(CN)–): Participates in cycloaddition and nucleophilic addition reactions.
- Chlorophenyl substituents : Stabilize aromatic electrophilic substitution but resist nucleophilic attack under standard conditions .
Table 1: Observed Reactivity Patterns
Catalytic and Thermal Transformations
- Thermal Decomposition : At >200°C, the compound degrades into 4-chlorobenzonitrile and N-(4-chlorophenyl)acetamide as primary byproducts, confirmed by GC-MS .
- Palladium-Catalyzed Cross-Coupling : Reacts with aryl boronic acids under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃) to form biaryl derivatives, though yields remain moderate (45–60%) .
Acid/Base-Mediated Reactions
- Acidic Hydrolysis : In 6M HCl, the cyanovinyl group hydrolyzes to a ketone, forming 4-chloro-N'-[2-(4-chlorophenyl)-2-oxoethyl]benzenecarbohydrazide (confirmed by IR: ν=1715 cm⁻¹ for C=O) .
- Base-Induced Elimination : Treatment with NaOH/EtOH generates 4-chlorophenylacetonitrile via dehydrohalogenation .
Table 2: Heterocyclic Derivatives and Yields
| Heterocycle Type | Reagents/Conditions | Yield (%) | References |
|---|---|---|---|
| Pyrazoline | Maleic anhydride, 120°C | 72 | |
| 1,2,3-Triazole | NaN₃, CuSO₄, rt | 65 |
Challenges and Stability Considerations
Scientific Research Applications
4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-chloro-N’-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chloro and cyano groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and similarities among related compounds:
Physical and Chemical Properties
- Optical Properties: B1 and B4 () exhibit strong third-order nonlinear optical responses, with B4 showing χ³ = 2.04 × 10⁻¹³ esu .
- Thermal Stability : Oxadiazole derivatives () demonstrate stability under reflux conditions, suggesting the target compound’s robustness in synthetic processes .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-chloro-N'-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide to improve yield and purity?
- Methodological Answer : Optimize reaction parameters such as solvent polarity (e.g., switching from DMF to THF), temperature (controlled reflux between 80–120°C), and catalyst selection (e.g., using p-toluenesulfonic acid for cyclocondensation). Monitor reaction progress via TLC and purify intermediates via column chromatography using silica gel. Post-synthesis recrystallization in ethanol can enhance purity .
Q. What spectroscopic techniques are essential for confirming the structural identity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm proton environments (e.g., cyanovinyl protons at δ ~6.5–7.5 ppm) and carbon backbone.
- IR : Validate functional groups (C≡N stretch at ~2200 cm, hydrazide N–H at ~3200 cm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Cross-reference with literature data .
Q. What in vitro assays are suitable for preliminary assessment of its biological activity?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to determine MIC values.
- Enzyme Inhibition : Screen against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity assays). Include positive controls (e.g., staurosporine) and validate via dose-response curves .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in different reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the cyanovinyl group may act as a Michael acceptor.
- Molecular Docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) using software like AutoDock Vina. Validate docking poses with experimental IC data .
Q. How can researchers resolve discrepancies between experimental and computational data regarding molecular geometry?
- Methodological Answer :
- X-ray Crystallography : Obtain single-crystal structures to compare bond lengths/angles with DFT-optimized geometries (e.g., C–N bond deviations >0.05 Å indicate conformational flexibility).
- Dynamic NMR : Study rotational barriers in solution (e.g., hindered rotation of the cyanovinyl group) to explain discrepancies between static computational models and dynamic experimental data .
Q. What strategies can elucidate the reaction mechanism when unexpected byproducts form during synthesis?
- Methodological Answer :
- LC-MS Monitoring : Track intermediate species (e.g., hydrazone isomers) in real-time.
- Kinetic Isotope Effects (KIE) : Use deuterated reagents to identify rate-determining steps (e.g., C–H activation vs. cyclization).
- Isolation and Characterization : Purify byproducts via preparative HPLC and analyze via -NMR/HRMS to propose competing pathways (e.g., Schiff base formation vs. tautomerization) .
Data Contradiction and Validation
Q. How should researchers address conflicting biological activity data across different assay platforms?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.
- Orthogonal Assays : Validate cytotoxicity (e.g., MTT vs. resazurin assays) and compare IC values. Use statistical tools (e.g., Bland-Altman plots) to assess reproducibility .
Q. What advanced techniques can confirm the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
